molecular formula C13H11FOS B6373739 3-Fluoro-4-(3-methylthiophenyl)phenol CAS No. 1261918-18-6

3-Fluoro-4-(3-methylthiophenyl)phenol

Cat. No.: B6373739
CAS No.: 1261918-18-6
M. Wt: 234.29 g/mol
InChI Key: QYODZPBIAMUFPL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylthiophenyl)phenol is a fluorinated phenolic compound characterized by a 3-methylthiophenyl substituent at the 4-position of the phenol ring and a fluorine atom at the 3-position. The 3-methylthiophenyl group consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted with a methyl group at the 3-position. This structural motif imparts unique electronic and steric properties, making it relevant in materials science, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

3-fluoro-4-(3-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYODZPBIAMUFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-4-(3-methylthiophenyl)phenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and can tolerate various functional groups, making it a versatile method for synthesizing complex organic molecules.

Chemical Reactions Analysis

3-Fluoro-4-(3-methylthiophenyl)phenol can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Fluoro-4-(3-methylthiophenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and the phenol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Phenols

Structural and Electronic Comparisons

Fluorinated phenols with sulfur-containing substituents or heterocyclic moieties are highlighted below. Key differences arise from substituent type (e.g., thioether, sulfoxide, trifluoromethyl) and their electronic effects:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
3-Fluoro-4-(3-methylthiophenyl)phenol 3-methylthiophenyl (thioether) C₁₁H₉FOS 208.25* Hypothesized applications in liquid crystals or agrochemicals due to sulfur-aromatic interactions. N/A
3-Fluoro-4-(methylsulfinyl)phenol Methylsulfinyl (sulfoxide) C₇H₇FO₃S 190.195 Polar sulfoxide group enhances solubility in polar solvents; used in synthetic intermediates . [9]
2,3-Dimethyl-4-(trifluoromethylthio)phenol Trifluoromethylthio (electron-withdrawing) C₉H₉F₃OS 222.23 High thermal stability; potential use in high-performance materials . [10]
3-Fluoro-4-(trifluoromethyl)phenol Trifluoromethyl C₇H₄F₄O 180.1 Strong electron-withdrawing effect; used in herbicides and pharmaceuticals . [17]
4-Fluoro-3-(trifluoromethyl)phenol Trifluoromethyl (meta position) C₇H₄F₄O 180.1 Similar to above; positional isomerism affects reactivity . [19]
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile Phenoxy-cyano C₁₃H₇FNO₂ 243.20 Dual functional groups (cyano, phenol) enable cross-coupling reactions . [16]

*Calculated based on standard atomic weights.

Key Observations:
  • Electronic Effects: The 3-methylthiophenyl group in the target compound likely acts as a moderate electron donor due to sulfur’s lone pairs, contrasting with the electron-withdrawing trifluoromethyl group in . This difference influences reactivity in electrophilic substitution or polymerization reactions.

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